6-Bromo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Significance of thetandfonline.comresearchgate.netrsc.orgTriazolo[4,3-a]pyridine Nucleus in Heterocyclic Chemistry
The tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridine core is a prominent heterocyclic motif due to its wide range of biological activities. mdpi.com This scaffold is a key component in compounds developed for various therapeutic areas, including as antibacterial, antithrombotic, anti-inflammatory, and antiproliferative agents. mdpi.com The significance of this nucleus also extends to its utility as a molecular chemosensor for various ions and amino acids. mdpi.com
Derivatives of the tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridine system have been identified as potent inhibitors of various enzymes and receptors. For instance, certain derivatives act as antagonists for adenosine (B11128) receptors and as inhibitors of p38 MAP kinase. nih.govresearchgate.net The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This structural adaptability has made the tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridine nucleus a privileged scaffold in drug discovery programs.
The isomeric triazolopyridines, including the tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridine system, are of particular importance in medicinal and pharmaceutical applications. nih.gov For example, Trazodone, which features a triazolopyridine core, is an effective antidepressant. nih.gov The ability of the triazolopyridine system to engage in receptor-ligand interactions is a key factor in its therapeutic relevance. nih.govmdpi.com
Overview of Historical and Contemporary Synthetic Methodologies for Triazolopyridines
The synthesis of the tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridine ring system has evolved over time, with numerous methods being developed to improve efficiency, yield, and substrate scope. Historically, the construction of this scaffold often relied on the cyclization of 2-hydrazinopyridine (B147025) derivatives.
Historical Approaches: One of the most common early methods involves the condensation of 2-hydrazinopyridine with various reagents like carboxylic acids, aldehydes, or orthoesters. researchgate.net These reactions often required harsh conditions, such as high temperatures and strong acids, to facilitate the cyclization and dehydration steps.
Contemporary Methodologies: Modern synthetic chemistry has introduced a variety of more efficient and milder methods for the synthesis of tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridines. These include:
Oxidative Cyclization: A prevalent contemporary strategy involves the oxidative cyclization of 2-pyridylhydrazones. mdpi.com This can be achieved using a range of oxidizing agents. For instance, a one-pot synthesis from 2-hydrazinopyridine and aromatic aldehydes at room temperature has been developed, offering an operationally simple and atom-economic approach. researchgate.netrsc.org
Palladium-Catalyzed Reactions: Palladium catalysis has been employed for the addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration to yield the triazolopyridine core. organic-chemistry.org
Environmentally Benign Syntheses: Efforts have been made to develop greener synthetic routes. One such method utilizes ceric ammonium (B1175870) nitrate (B79036) as a catalyst for the oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol, a recyclable reaction medium. organic-chemistry.org
Electrochemical Methods: An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a metal-free and oxidant-free pathway to 3-amino- tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridines. organic-chemistry.org
Use of N-Chlorosuccinimide (NCS): NCS has been used as an efficient reagent for the synthesis of tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridine derivatives from 2-pyridylhydrazones under mild conditions. mdpi.com
Interactive Data Table: Comparison of Synthetic Methodologies for tandfonline.comresearchgate.netrsc.orgTriazolo[4,3-a]pyridines
| Methodology | Key Reagents/Conditions | Advantages |
| Historical Condensation | 2-hydrazinopyridine, carboxylic acids/aldehydes, high temperature | Well-established |
| One-pot Oxidative Cyclization | 2-hydrazinopyridine, aldehydes, room temperature | Mild conditions, atom-economic, operational simplicity researchgate.netrsc.org |
| Palladium-Catalyzed Synthesis | 2-chloropyridine, hydrazides, Pd catalyst, microwave irradiation | Chemoselective, efficient organic-chemistry.org |
| Ceric Ammonium Nitrate Catalysis | Amidrazones, aldehydes, CAN, polyethylene glycol | Environmentally benign, recyclable medium organic-chemistry.org |
| Electrochemical Cyclization | 2-hydrazinopyridines, isothiocyanates, electrochemical cell | Metal-free, avoids external oxidants organic-chemistry.org |
| NCS-Mediated Cyclization | 2-pyridylhydrazones, N-chlorosuccinimide | Mild conditions, efficient mdpi.com |
Evolution of Structure-Activity Relationship (SAR) Methodologies for Triazolopyridine Derivatives
The exploration of the structure-activity relationships (SAR) of triazolopyridine derivatives has been crucial in optimizing their biological activities. Early SAR studies were largely based on traditional medicinal chemistry approaches, involving the synthesis of a series of analogues with systematic variations in substituents and observing the effects on biological activity.
More recently, computational and in-silico methods have become integral to SAR studies of triazolopyridines. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the physicochemical properties of the molecules with their biological activities. researchgate.net Molecular docking studies are also employed to understand the binding interactions of triazolopyridine derivatives with their biological targets at a molecular level. nih.gov
For example, in the development of triazolopyridine-based inhibitors for specific enzymes, SAR studies have revealed the importance of particular substituents at different positions of the heterocyclic core. The nature of the substituent at the 3-position and substitutions on the pyridine (B92270) ring have been shown to significantly influence the potency and selectivity of these compounds. tandfonline.com
Rationale for Investigating 6-Bromo-3-(o-tolyl)-tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridine within Academic Research Frameworks
The specific compound, 6-Bromo-3-(o-tolyl)- tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridine, is a subject of academic interest due to the strategic placement of its substituents, which allows for a systematic exploration of SAR.
The 6-Bromo Substitution: The bromine atom at the 6-position of the pyridine ring is an interesting feature for several reasons. Bromine is an electron-withdrawing group, which can modulate the electronic properties of the entire heterocyclic system. This can, in turn, influence the compound's binding affinity to biological targets. Furthermore, the bromo group provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of a diverse library of analogues for SAR studies.
The 3-(o-tolyl) Group: The presence of an o-tolyl group at the 3-position introduces a specific steric and electronic profile. The methyl group on the phenyl ring can influence the conformation of the molecule and its interactions with a binding pocket. The relative position of the methyl group (ortho) is significant, as it can impose conformational constraints that may be beneficial for binding to a specific target.
The investigation of 6-Bromo-3-(o-tolyl)- tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridine allows researchers to probe the effects of halogen bonding, steric hindrance, and electronic modulation on the biological activity of the tandfonline.comresearchgate.netrsc.orgtriazolo[4,3-a]pyridine scaffold. This makes it a valuable tool compound in academic research aimed at understanding the fundamental principles of molecular recognition and for the rational design of new bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-(2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-9-4-2-3-5-11(9)13-16-15-12-7-6-10(14)8-17(12)13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFVGDXVFYIGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Pathways for 6 Bromo 3 O Tolyl 1 2 3 Triazolo 4,3 a Pyridine
Retrosynthetic Analysis of thenih.govnih.govmdpi.comTriazolo[4,3-a]pyridine Scaffold
A retrosynthetic analysis of the nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine core reveals several key disconnections that form the basis of the primary synthetic routes. The most logical disconnection is across the triazole ring, given that the pyridine (B92270) ring is a common and stable starting material.
The C-N bond formation between the pyridine nitrogen and the triazole ring, along with the N-N bond within the triazole, are the final steps in the forward synthesis. This leads to two main precursor types: a 2-hydrazinopyridine (B147025) derivative and a one-carbon (C1) electrophile. The C1 unit can be an aldehyde, a carboxylic acid, or a related derivative, which will ultimately form the C3 position of the triazolo[4,3-a]pyridine ring.
Specifically for 6-Bromo-3-(o-tolyl)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine, the retrosynthesis would involve disconnecting the triazole ring to yield 5-bromo-2-hydrazinopyridine (B1279471) and an appropriate o-tolyl-containing C1 synthon . The most common C1 synthons are o-tolualdehyde or o-toluic acid and its derivatives. This approach allows for the introduction of the desired substituents on both the pyridine and triazole rings at the precursor stage.
Foundational Synthetic Routes tonih.govnih.govmdpi.comTriazolo[4,3-a]pyridines
The synthesis of the nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold is predominantly achieved through three major strategies: cyclocondensation, oxidative cyclization, and annulation/ring-closure reactions.
Cyclocondensation Approaches
Cyclocondensation reactions involve the formation of the triazole ring through the condensation of a 2-hydrazinopyridine with a suitable one-carbon electrophile, followed by cyclization and dehydration.
One of the most direct methods is the reaction of 2-hydrazinopyridine with a carboxylic acid or its derivatives, such as acyl chlorides or esters. The initial step is the acylation of the exocyclic nitrogen of the hydrazinyl group. The resulting N-acyl-N'-(pyridin-2-yl)hydrazine intermediate then undergoes intramolecular cyclization, driven by the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon, followed by elimination of a water molecule to afford the aromatic triazolopyridine ring system. nih.gov This process can often be facilitated by microwave irradiation. organic-chemistry.org Another approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. organic-chemistry.org
| Reactant A | Reactant B | Conditions | Product | Ref. |
| 2-Hydrazinopyridine | Carboxylic Acid | Heat, Acid/Base Catalyst | 3-Substituted- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine | nih.gov |
| 2-Chloropyridine | Hydrazide | Pd Catalyst, then Microwave | 3-Substituted- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine | organic-chemistry.org |
Oxidative Cyclization Methodologies
Oxidative cyclization is a widely employed and efficient method for the synthesis of nih.govnih.govmdpi.comtriazolo[4,3-a]pyridines. This strategy typically begins with the condensation of 2-hydrazinopyridine with an aldehyde to form a 2-pyridylhydrazone intermediate. ethz.ch This hydrazone is then subjected to an oxidizing agent, which facilitates the intramolecular C-N bond formation to yield the final fused heterocyclic product. nih.govethz.ch
A variety of oxidizing agents have been successfully used, including N-chlorosuccinimide (NCS), iodine, and ceric ammonium (B1175870) nitrate (B79036). nih.govorganic-chemistry.orgethz.ch The reaction with NCS, for instance, is proposed to proceed through the formation of a chlorohydrazone intermediate, which then loses HCl to generate a nitrilimine. The suitably positioned pyridine nitrogen then acts as an intramolecular nucleophile, attacking the nitrilimine to effect cyclization. ethz.ch Iodine-mediated oxidative cyclization is also a common, transition-metal-free approach. nih.gov One-pot procedures starting from 2-hydrazinopyridine and an aldehyde are particularly efficient. researchgate.net
| Hydrazone Precursor | Oxidizing Agent | Conditions | Product | Ref. |
| 2-Pyridylhydrazone | N-Chlorosuccinimide (NCS) | DMF, 0 °C | nih.govnih.govmdpi.comTriazolo[4,3-a]pyridine | ethz.ch |
| 2-Pyridylhydrazone | Iodine | Ethanol (B145695) | nih.govnih.govmdpi.comTriazolo[4,3-a]pyridine | nih.gov |
| 2-Pyridylhydrazone | Ceric Ammonium Nitrate | Polyethylene (B3416737) Glycol | nih.govnih.govmdpi.comTriazolo[4,3-a]pyridine | organic-chemistry.org |
Annulation and Ring-Closure Strategies
One such strategy involves the reaction of 2-aminopyridines with nitriles under catalytic conditions. For example, a heterogeneous Cu-Zn/Al-Ti catalyst system has been used to facilitate the reaction between 2-aminopyridine (B139424) and nitriles in the presence of air. nih.gov Another approach is the PIFA-mediated intramolecular annulation of N-(2-pyridyl)amidines, which forms the N-N bond of the triazole ring through an oxidative process. nih.gov Base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines also provides a route to functionalized nih.govnih.govmdpi.comtriazolo[1,5-a]pyridines, which are isomers of the [4,3-a] system. researchgate.net
Targeted Synthesis of 6-Bromo-3-(o-tolyl)-nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine and Analogues
The synthesis of the specifically substituted 6-Bromo-3-(o-tolyl)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine is best achieved by applying the foundational synthetic routes to appropriately functionalized precursors.
Precursor Synthesis and Functionalization Pathways
The key precursors for the synthesis of the target molecule are 5-bromo-2-hydrazinopyridine and 2-methylbenzaldehyde (B42018) (o-tolualdehyde) .
Synthesis of 5-bromo-2-hydrazinopyridine: This precursor is typically synthesized from a corresponding pyridine halide. For instance, 2,5-dibromopyridine (B19318) or 5-bromo-2-chloropyridine (B1630664) can be reacted with hydrazine (B178648) hydrate. beilstein-journals.org The greater reactivity of the halogen at the 2-position of the pyridine ring allows for selective displacement by the hydrazine nucleophile. This reaction is often carried out in a suitable solvent under reflux conditions. beilstein-journals.org
Synthesis of the Hydrazone Intermediate: The condensation of 5-bromo-2-hydrazinopyridine with 2-methylbenzaldehyde is a straightforward reaction that yields the corresponding (E/Z)-1-((5-bromopyridin-2-yl)imino)-2-methylbenzene, the direct precursor for oxidative cyclization. This reaction is typically carried out by stirring the two components in a protic solvent like ethanol, often with catalytic acid.
Final Cyclization Step: The resulting hydrazone can then be cyclized to form 6-Bromo-3-(o-tolyl)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine using one of the previously described oxidative cyclization methods. For example, treatment with N-chlorosuccinimide in DMF at low temperatures would be a viable route, as demonstrated for the synthesis of other 6-bromo- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine analogues. ethz.ch
The following table summarizes a plausible synthetic route:
| Step | Starting Material(s) | Reagent(s) | Intermediate/Product |
| 1 | 2,5-Dibromopyridine | Hydrazine Hydrate | 5-Bromo-2-hydrazinopyridine |
| 2 | 5-Bromo-2-hydrazinopyridine, 2-Methylbenzaldehyde | Ethanol, Catalytic Acid | 1-((5-Bromopyridin-2-yl)imino)-2-methylbenzene (Hydrazone) |
| 3 | Hydrazone from Step 2 | N-Chlorosuccinimide (NCS), DMF | 6-Bromo-3-(o-tolyl)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine |
This targeted approach, utilizing well-established precursor synthesis and cyclization methodologies, provides a reliable pathway to the desired 6-Bromo-3-(o-tolyl)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine.
Optimization of Reaction Conditions and Catalytic Systems
The synthesis of the nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine core, a key structural motif in medicinal chemistry, has been the subject of extensive research to improve yields, reduce reaction times, and enhance substrate scope. The optimization of reaction conditions and the choice of catalytic systems are critical factors in achieving these goals. Strategies for forming this fused heterocyclic system often involve the cyclization of a precursor, typically a 2-hydrazinopyridine derivative.
Key parameters that are frequently optimized include the choice of catalyst, solvent, temperature, and reaction time. Both metal-catalyzed and metal-free conditions have been developed, each with distinct advantages.
Catalytic Systems:
Palladium Catalysis: Palladium catalysts are effective for the initial C-N bond formation. An efficient synthesis involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine. organic-chemistry.org This step is followed by a dehydration reaction to form the triazole ring. organic-chemistry.org
Copper Catalysis: Copper-based systems, such as Copper(I) bromide (CuBr), have been used to catalyze the synthesis of related triazolopyridines from quanidylpyridines through an oxidative cyclization process under an air atmosphere. nih.gov Copper catalysts are often favored due to their lower cost and toxicity compared to palladium. organic-chemistry.org
Iodine-Mediated Systems: Molecular iodine (I2), often in the presence of potassium iodide (KI), can mediate oxidative N-N bond formation, providing an environmentally benign, metal-free pathway to fused 1,2,4-triazoles from N-aryl amidines. organic-chemistry.org
Metal-Free and Oxidant-Free Systems: To align with green chemistry principles, methods that avoid transition metals and external oxidants have been developed. One such approach is an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. organic-chemistry.org This strategy offers a broad substrate scope and good functional group compatibility. organic-chemistry.org
Reaction Conditions:
The choice of solvent, temperature, and energy input significantly impacts the reaction outcome. Solvents ranging from polar aprotic (like acetonitrile) to non-polar (like toluene) have been employed. nih.govresearchgate.net Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly shorter reaction times and improved yields compared to conventional heating. nih.govorganic-chemistry.org For instance, the dehydration step in a palladium-catalyzed synthesis sequence can be efficiently carried out in acetic acid under microwave irradiation. organic-chemistry.org In some catalyst-free approaches, microwave conditions at temperatures around 140°C in a solvent like toluene (B28343) have proven effective. nih.gov
The optimization process is often systematic, involving the screening of various catalysts, ligands (in the case of metal catalysis), bases, solvents, and temperature profiles to identify the ideal conditions for a specific substrate.
Below is a data table summarizing various optimized conditions for the synthesis of the nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold, which would be applicable to the synthesis of 6-Bromo-3-(o-tolyl)- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine.
| Catalyst/Mediator | Precursors | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| Palladium Catalyst | 2-Chloropyridine, Hydrazides | Acetic Acid (for cyclization) | Microwave Irradiation | organic-chemistry.org |
| CDI (1,1'-Carbonyldiimidazole) | 2-Hydrazinopyridine, Carboxylic Acid | Not specified | Tandem coupling and cyclization | organic-chemistry.org |
| Iodine (I₂) | 2-Hydrazinopyridine, Aldehyde | Not specified | Iodine-mediated oxidative C-N coupling | researchgate.net |
| None (Electrochemical) | 2-Hydrazinopyridines, Isothiocyanates | Not specified | Desulfurative cyclization, no external oxidants | organic-chemistry.org |
| None (Microwave) | Enaminonitriles, Benzohydrazides | Toluene | 140 °C, Catalyst and additive-free | nih.gov |
Purification and Isolation Techniques for Fused Heterocycles
The purification and isolation of fused heterocyclic compounds such as 6-Bromo-3-(o-tolyl)- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine are critical steps to ensure the final product's purity, which is essential for subsequent characterization and application. The techniques employed depend on the physical and chemical properties of the target compound and the nature of the impurities present.
Reaction Monitoring: Before purification, the progress of the reaction is typically monitored using Thin-Layer Chromatography (TLC) . nih.govnih.gov This technique allows for the rapid qualitative assessment of the reaction mixture, helping to determine the point of completion and identify the number of components present.
Initial Work-up and Extraction: Following the completion of the reaction, a standard work-up procedure is often initiated. This usually involves quenching the reaction with water or an aqueous solution. google.comnih.gov The target compound is then separated from the aqueous phase and water-soluble impurities through liquid-liquid extraction . A suitable organic solvent in which the product is soluble but immiscible with water, such as ethyl acetate (B1210297) or dichloromethane, is used. nih.govgoogle.com The combined organic layers are then typically washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the crude product. nih.govnih.gov
Crystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification. This technique relies on the differences in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.
Column Chromatography: Silica gel column chromatography is one of the most widely used purification techniques for organic compounds. nih.govnih.gov It separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). A solvent system, often a mixture of a non-polar solvent (e.g., petroleum ether, hexane) and a more polar solvent (e.g., ethyl acetate), is chosen to achieve optimal separation. nih.gov The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.
Advanced Purification Techniques: For challenging separations or to achieve very high purity, more advanced techniques may be employed. These include:
High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, which uses a high-pressure pump to pass the solvent through a column packed with smaller particles, providing much higher resolution than standard column chromatography.
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is considered a "green" purification method and is particularly useful for separating chiral compounds.
The choice of purification strategy is tailored to the specific compound and the scale of the synthesis, with the goal of obtaining a well-characterized product of high purity.
Computational Chemistry and Theoretical Investigations of 6 Bromo 3 O Tolyl 1 2 3 Triazolo 4,3 a Pyridine
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are foundational to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. jchemrev.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. researchgate.net For compounds related to the triazolopyridine class, DFT has been employed to elucidate a variety of properties. jchemrev.com
Applications for a molecule like 6-Bromo-3-(o-tolyl)- researchgate.netjchemrev.commdpi.comtriazolo[4,3-a]pyridine would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state structure).
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability. mdpi.com
Spectroscopic Analysis: Predicting vibrational frequencies (FTIR, Raman) and electronic absorption spectra (UV-Vis) to aid in the interpretation of experimental data. jchemrev.commdpi.com
Charge Distribution: Using methods like Natural Bond Orbital (NBO) or Mulliken population analysis to understand the distribution of electron density across the molecule, which helps in identifying reactive sites. mdpi.com
Table 1: Representative Data from DFT Calculations for Triazolopyridine Analogs
| Calculated Parameter | Typical Information Provided | Relevance |
| Total Energy | The absolute energy of the molecule in its optimized geometry. | Used to compare the stability of different isomers or conformers. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Vibrational Frequencies | Predicted frequencies corresponding to molecular vibrations. | Aids in the assignment of experimental IR and Raman spectra. mdpi.com |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally demanding than DFT.
For 6-Bromo-3-(o-tolyl)- researchgate.netjchemrev.commdpi.comtriazolo[4,3-a]pyridine, ab initio methods would be used for:
High-Accuracy Benchmarking: Providing a highly accurate reference for energies and properties against which less computationally expensive methods like DFT can be compared.
Investigating Electron Correlation: Studying the effects of electron correlation, which are crucial for accurately describing certain molecular interactions and properties.
Excited State Calculations: Exploring the properties of electronically excited states, which is important for understanding photochemistry and fluorescence.
Molecular Dynamics and Conformational Analysis Principles
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and intermolecular interactions. researchgate.netnih.gov
Key applications include:
Conformational Sampling: The o-tolyl group in 6-Bromo-3-(o-tolyl)- researchgate.netjchemrev.commdpi.comtriazolo[4,3-a]pyridine can rotate relative to the triazolopyridine core. MD simulations can explore the potential energy surface associated with this rotation to identify low-energy, stable conformations.
Solvent Effects: Simulating the molecule in an explicit solvent (like water) to understand how its structure and dynamics are influenced by the surrounding environment.
Ligand-Receptor Stability: When docked into a protein's active site, MD simulations are crucial for assessing the stability of the binding pose over time. pensoft.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal how stable the ligand-protein complex is. nih.govnih.gov
Molecular Docking Methodologies for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.com This technique is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. researchgate.netunito.it For triazolopyridine derivatives, docking studies have been used to predict binding modes and affinities for various protein targets. mdpi.comnih.gov
The process for 6-Bromo-3-(o-tolyl)- researchgate.netjchemrev.commdpi.comtriazolo[4,3-a]pyridine would involve:
Preparation: Obtaining or modeling the 3D structures of the ligand and the target protein.
Docking Simulation: Using a docking algorithm (e.g., AutoDock Vina) to sample a large number of possible binding poses of the ligand within the protein's active site. uran.ua
Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. researchgate.net
Table 2: Typical Output from Molecular Docking Studies
| Parameter | Description | Significance |
| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the receptor. | A lower (more negative) value generally indicates a stronger, more favorable interaction. mdpi.com |
| Inhibition Constant (Ki) | The predicted concentration of the inhibitor required to inhibit the target protein by 50%. | A lower Ki value suggests a more potent inhibitor. |
| Interacting Residues | The specific amino acids in the receptor's active site that form bonds or interactions with the ligand. | Identifies the key determinants of binding specificity and affinity. |
| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and receptor. | Crucial for the stability and specificity of the ligand-protein complex. |
In Silico Prediction Methodologies
In silico prediction encompasses a broad range of computational methods used to predict the properties of molecules. Beyond quantum mechanics and docking, these methodologies are often used to forecast pharmacokinetic properties, such as Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential toxicity (ADMET). researchgate.netmdpi.com These predictions are vital in early-stage drug discovery to filter out compounds that are unlikely to have favorable drug-like properties. actamedica.org For a novel compound, these tools can predict properties like solubility, permeability, and potential for interacting with metabolic enzymes.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. physchemres.org Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information.
A QSAR study on a series of triazolopyridine derivatives would typically follow these steps:
Data Collection: Assembling a dataset of compounds with experimentally measured biological activity (e.g., IC50 values).
Descriptor Calculation: For each molecule, calculating a set of numerical values, known as molecular descriptors, that characterize its structural, physical, and chemical properties. physchemres.org
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed biological activity.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and reliable. nih.gov
The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net
Methodologies for Investigating Molecular Mechanisms and Biological Interactions of 6 Bromo 3 O Tolyl 1 2 3 Triazolo 4,3 a Pyridine
In Vitro Biological Assay Development and Screening Approaches
The initial exploration of a novel compound's biological effects relies on a suite of in vitro assays. These assays are designed to rapidly assess activity against specific biological targets or cellular processes in a controlled laboratory setting.
High-throughput screening (HTS) is a foundational approach in drug discovery that allows for the rapid assessment of large compound libraries against a specific biological target. nih.govacs.org For a compound like 6-Bromo-3-(o-tolyl)- bpsbioscience.comfiveable.menih.govtriazolo[4,3-a]pyridine, an HTS campaign would be designed based on a hypothesized target class, such as protein kinases, which are common targets for this scaffold. nih.govacs.orgnih.gov
The design process involves several key steps:
Target Selection: A specific enzyme (e.g., a kinase) or receptor is chosen based on its relevance to a disease.
Assay Development: A robust and miniaturized assay is developed, typically in a 96- or 384-well plate format. wiley.com Common formats include fluorescence-based assays, which are frequently used for screening enzyme inhibitors. acs.org For instance, a homogeneous time-resolved fluorescence (HTRF) assay can be employed to screen for inhibitors of protein-protein interactions, such as the PD-1/PD-L1 checkpoint.
Library Screening: The compound is tested alongside thousands of other molecules to identify "hits" that modulate the target's activity.
Hit Validation: Initial hits are re-tested and counterscreened to eliminate false positives, such as compounds that interfere with the assay technology itself. wiley.com
A critical aspect of HTS design is ensuring the assay is sensitive and reliable, often quantified by a Z-factor score, with values above 0.5 being suitable for large-scale screening campaigns. wiley.com Novel HTS strategies may even utilize enzymatically inactive proteins to specifically identify allosteric inhibitors that stabilize a particular conformation, a technique that can uncover inhibitors missed by traditional activity assays. acs.org
Should the compound be hypothesized to interact with a cell surface receptor, such as a G protein-coupled receptor (GPCR), receptor binding assays are employed to quantify this interaction. nih.gov These assays directly measure the affinity of a ligand for its receptor.
The most common methodology is the radioligand binding assay. multispaninc.comnih.gov This technique involves:
Preparation of Receptor Source: Membranes are prepared from cells or tissues that express the target receptor. nih.gov
Incubation: The membranes are incubated with a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the receptor.
Competition: In a competitive binding assay, various concentrations of the unlabeled test compound (e.g., 6-Bromo-3-(o-tolyl)- bpsbioscience.comfiveable.menih.govtriazolo[4,3-a]pyridine) are added to compete with the radioligand for binding to the receptor.
Separation and Quantification: After incubation, the receptor-bound radioligand is separated from the unbound radioligand, and the radioactivity is measured.
By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC₅₀ value), the binding affinity (Ki) of the compound for the receptor can be calculated. nih.gov This methodology allows for the detailed characterization of ligand affinity, receptor density (Bmax), and the kinetics of association and dissociation. nih.govmultispaninc.com
Given that many triazolopyridine derivatives exhibit activity as enzyme inhibitors, specific protocols are used to quantify their potency and selectivity. tandfonline.com These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.
A typical protocol for an enzyme like Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, involves:
Reaction Mixture Preparation: A buffered solution is prepared containing the purified recombinant enzyme (e.g., IDO1), the substrate (L-Tryptophan), and necessary cofactors. acs.orgnih.gov For IDO1, this includes a reductant like ascorbic acid and an electron carrier like methylene (B1212753) blue to maintain the enzyme's active ferrous state. acs.org
Inhibitor Addition: The test compound is added to the reaction mixture at a range of concentrations.
Reaction and Termination: The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 37°C), then stopped, often by adding an acid like trichloroacetic acid. nih.gov
Product Quantification: The amount of product formed (e.g., kynurenine) is measured. This can be done spectrophotometrically by reacting the product with a chemical agent (like p-DMAB) to produce a colored substance measured at a specific wavelength (e.g., 480 nm). nih.gov Alternatively, fluorometric or HPLC-based methods can be used for more sensitive detection. nih.govbpsbioscience.com
From the resulting dose-response curve, the IC₅₀ value is determined, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Target Enzyme/Protein | Compound Scaffold | Assay Type | Key Findings |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | bpsbioscience.comfiveable.menih.govTriazolo[4,3-a]pyridine | Enzymatic Inhibition | Identification of sub-micromolar inhibitors. |
| PD-1/PD-L1 Interaction | bpsbioscience.comfiveable.menih.govTriazolo[4,3-a]pyridine | HTRF Assay | Compound A22 showed an IC₅₀ of 92.3 nM. |
| Janus Kinase 1 (JAK1) | Triazolopyridine | Enzymatic Inhibition | Identification of potent dual inhibitors (nanomolar IC₅₀). tandfonline.com |
| Histone Deacetylase 6 (HDAC6) | Triazolopyridine | Enzymatic Inhibition | Identification of potent dual inhibitors (nanomolar IC₅₀). tandfonline.com |
| Falcipain-2 | bpsbioscience.comfiveable.menih.govTriazolo[4,3-a]pyridine Sulfonamide | In vitro Antimalarial Assay | Lead compounds showed IC₅₀ values of 2.24 and 4.98 µM against P. falciparum. mdpi.com |
To understand a compound's activity in a more biologically relevant context, cell-based assays are essential. jmb.or.kr These assays measure the effect of the compound on whole, living cells, providing insights into its cytotoxicity, anti-proliferative effects, and its ability to modulate cellular pathways. semanticscholar.org
For anticancer screening, a common workflow involves:
Cell Line Selection: A panel of cancer cell lines representing different tumor types is chosen. mdpi.combitesizebio.com
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight. bitesizebio.com
Compound Treatment: The cells are treated with the compound across a range of concentrations for a specified duration (e.g., 24-72 hours). bitesizebio.com
Viability/Proliferation Measurement: The effect on cell viability is quantified using assays like the MTT assay or the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity. noblelifesci.com
More complex cell-based systems can be designed to study specific mechanisms. For example, to test inhibitors of the PD-1/PD-L1 immune checkpoint, a co-culture system is used. bpsbioscience.comnih.gov This involves engineered "effector" T-cells that express PD-1 and a luciferase reporter, and "target" cancer cells that express PD-L1. bpsbioscience.comamsbio.com Inhibition of the PD-1/PD-L1 interaction by a compound prevents the suppression of T-cell signaling, resulting in an increase in the measurable luciferase signal. nih.gov
| Cell Line(s) | Assay Type | Compound Scaffold | Endpoint Measured / Finding |
| RPMI-8226, MDA-MB-231 | Antiproliferation | Triazolopyridine | Broad-spectrum cytotoxicity with submicromolar IC₅₀ values for lead compounds. tandfonline.com |
| HeLa, HCT116, MCF-7, A549 | Antiproliferation | 6-arylamino- bpsbioscience.comfiveable.menih.govtriazolo[4,3-a]pyridine | Potent antiproliferative activity (IC₅₀ values from 5.98-12.58 µM). |
| SKOV-3 | IDO1 Activity | N/A (Assay development) | Measurement of kynurenine (B1673888) secreted into media following IFNγ induction. nih.gov |
| Jurkat T-cells & Cancer cells | Co-culture / T-cell activation | N/A (Assay development) | Rescue of IDO1-mediated T-cell inhibition by known inhibitors. nih.gov |
| Human Whole Blood | Cytokine Release | bpsbioscience.comfiveable.menih.govTriazolo[1,5-a]pyridine | Dose-dependent inhibition of IL-17A production by a RORγt inverse agonist. nih.gov |
Target Identification and Validation Strategies
When a compound shows interesting activity in a phenotypic screen (e.g., it kills cancer cells), the next critical step is to identify its specific molecular target(s). nih.gov This process, known as target identification, is followed by validation to confirm that modulating this target is indeed responsible for the observed biological effect. fiveable.medanaher.comsygnaturediscovery.com
A common strategy integrates computational and experimental approaches:
In Silico Screening: Computational methods are often the first step. fiveable.me For the bpsbioscience.comfiveable.menih.govtriazolo[4,3-a]pyridine scaffold, researchers have used structure-based virtual screening and molecular docking to screen libraries of compounds against the known three-dimensional structure of a target enzyme, such as falcipain-2 from the malaria parasite. mdpi.commdpi.com This identifies compounds predicted to have high binding affinity, which are then prioritized for synthesis and in vitro testing. mdpi.com
Affinity-Based Proteomics: This is a direct biochemical approach. researchgate.net A derivative of the small molecule is synthesized with a chemical tag (e.g., biotin) and immobilized on a solid support (e.g., beads). nih.govacs.org This "bait" is incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. acs.org
Genetic Approaches: Techniques like CRISPR or RNA interference (siRNA) can be used to systematically knock down or knock out every gene in a cell line. nih.govtechnologynetworks.com If knocking down a particular gene results in the cells becoming resistant or hypersensitive to the compound, it suggests the protein product of that gene may be the target or part of the target pathway. nih.gov
Once a potential target is identified, it must be validated. nih.gov Validation involves demonstrating that the compound directly engages the target in cells and that this engagement leads to the observed phenotype. sygnaturediscovery.com This can be achieved using methods like the Cellular Thermal Shift Assay (CETSA), which measures changes in a protein's thermal stability upon ligand binding, or by showing that the compound inhibits the activity of the purified target protein in vitro. researchgate.net
Mechanistic Elucidation Techniques
After identifying and validating a target, researchers seek to understand the downstream consequences of the compound-target interaction. This involves elucidating the molecular mechanism of action.
For a compound with anticancer activity, several techniques are used to pinpoint how it affects cell fate:
Cell Cycle Analysis: Flow cytometry is used to determine the compound's effect on cell cycle progression. Cells are treated with the compound, stained with a DNA-binding dye like propidium (B1200493) iodide, and analyzed. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.
Apoptosis Assays: To determine if the compound induces programmed cell death (apoptosis), researchers use methods like the Annexin V assay. noblelifesci.com In early apoptosis, phosphatidylserine (B164497) flips to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.
Phosphoproteomics: For kinase inhibitors, quantitative mass spectrometry-based phosphoproteomics provides an unbiased, global view of changes in protein phosphorylation throughout the cell upon inhibitor treatment. acs.org This can confirm the inhibition of the intended target's downstream substrates and reveal off-target effects or pathway cross-talk. nih.govfrontiersin.org
Gene Expression Profiling: Analyzing changes in mRNA levels (transcriptomics) after compound treatment can reveal which signaling pathways are modulated. Upregulation or downregulation of genes involved in processes like apoptosis, DNA repair, or stress responses can provide crucial clues about the compound's mechanism.
By integrating data from these diverse methodologies, a comprehensive picture of the biological activity and molecular mechanism of 6-Bromo-3-(o-tolyl)- bpsbioscience.comfiveable.menih.govtriazolo[4,3-a]pyridine can be constructed, guiding its potential development as a chemical probe or therapeutic agent.
Spectroscopic Analysis of Ligand-Target Interactions (e.g., NMR, SPR)
Spectroscopic techniques are indispensable for characterizing the binding events between a small molecule like 6-Bromo-3-(o-tolyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine and its macromolecular target. These methods provide quantitative data on binding affinity and kinetics and can offer insights into the specific residues involved in the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a powerful tool for studying ligand-target interactions in solution, closely mimicking physiological conditions. mdpi.com A key advantage of NMR is its ability to detect weak intermolecular interactions, making it ideal for the initial screening of fragments and lead compounds. mdpi.com For a compound such as 6-Bromo-3-(o-tolyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine, several NMR experiments can be utilized:
Chemical Shift Perturbation (CSP): By acquiring 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotope-labeled protein target in the presence and absence of the ligand, it is possible to monitor changes in the chemical environment of specific amino acid residues upon binding. Residues at the binding interface typically show the most significant chemical shift perturbations, allowing for the mapping of the binding site on the protein surface.
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is highly effective for screening and identifying binders. Saturation is applied to the protein target, and this saturation is transferred to a binding ligand through the nuclear Overhauser effect (NOE). By comparing spectra with and without protein saturation, the specific protons of 6-Bromo-3-(o-tolyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine that are in close proximity to the target can be identified, revealing the binding epitope of the ligand.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique also detects ligand binding by observing the transfer of magnetization from bulk water to the ligand via the protein. It is particularly useful for confirming hits from primary screens and weeding out false positives.
Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensor technology used to measure the binding kinetics and affinity of ligand-protein interactions. nih.govdiva-portal.org The high sensitivity and throughput of SPR make it a cornerstone technology in drug discovery, capable of detecting even low-affinity interactions of small fragments. nih.govdiva-portal.org In a typical SPR experiment to study 6-Bromo-3-(o-tolyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine:
The target protein is immobilized on a sensor chip surface.
A solution containing 6-Bromo-3-(o-tolyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine at various concentrations is flowed over the surface.
Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal.
This real-time monitoring allows for the direct determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff). The equilibrium dissociation constant (Kₒ), a measure of binding affinity, is then calculated as the ratio of kₒ/kₐ. SPR binding analysis can be used to screen for compounds that bind to a specific target and to characterize the binding properties of hits. nih.gov
| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₒ) (s⁻¹) | Affinity (Kₒ) (nM) |
|---|---|---|---|
| 10 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| 25 | 1.2 x 10⁵ | 2.5 x 10⁻³ | |
| 50 | 1.2 x 10⁵ | 2.5 x 10⁻³ | |
| 100 | 1.2 x 10⁵ | 2.5 x 10⁻³ | |
| 200 | 1.2 x 10⁵ | 2.5 x 10⁻³ |
Structural Biology Approaches (e.g., X-ray Crystallography of Compound-Target Complexes)
While spectroscopic methods confirm binding and provide kinetic data, structural biology techniques offer a high-resolution, three-dimensional view of the compound-target complex.
X-ray Crystallography is the preeminent method for determining the atomic-level structure of protein-ligand complexes. frontiersin.org This technique provides a static, yet highly detailed, snapshot of how a ligand like 6-Bromo-3-(o-tolyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine is oriented within the target's binding site. The process generally involves:
Growing high-quality crystals of the target protein.
Introducing the ligand to the crystals, either by co-crystallizing the protein in the presence of the compound or by soaking the pre-formed crystals in a solution containing the compound.
Exposing the ligand-bound crystals to a focused beam of X-rays and collecting the resulting diffraction pattern.
Processing the diffraction data to generate an electron density map, into which an atomic model of the protein-ligand complex is built and refined.
The resulting structure reveals the precise binding mode, conformation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between 6-Bromo-3-(o-tolyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine and the target protein. This structural information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts. frontiersin.org
| Parameter | Description | Example Insight for 6-Bromo-3-(o-tolyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine |
|---|---|---|
| Binding Pose | The precise orientation and conformation of the ligand in the binding site. | Reveals the spatial arrangement of the o-tolyl group relative to the triazolopyridine core. |
| Key Interactions | Specific non-covalent bonds between ligand and protein atoms. | Identifies which amino acids form hydrogen bonds with the triazole nitrogens or engage in hydrophobic interactions with the tolyl and bromo-phenyl rings. |
| Solvent Accessibility | Regions of the ligand that are exposed to solvent versus buried in the protein. | Indicates where modifications can be made to the structure to improve properties like solubility without disrupting binding. |
| Conformational Changes | Alterations in the protein's structure upon ligand binding. | Shows if the target protein undergoes an induced-fit mechanism to accommodate the ligand. |
Advanced Structure-Activity Relationship (SAR) Methodologies and Design Principles
The data gathered from spectroscopic and structural studies form the foundation for developing a comprehensive Structure-Activity Relationship (SAR). SAR analysis systematically investigates how modifications to the chemical structure of a compound affect its biological activity. For 6-Bromo-3-(o-tolyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine, this involves the synthesis and evaluation of analogs to probe the contribution of each part of the molecule—the bromo substituent, the o-tolyl group, and the fused triazolopyridine core—to target binding and functional activity.
The goal is to build a predictive model that correlates specific structural features with biological outcomes. mdpi.com For instance, molecular docking, a computational technique, can be used to predict how newly designed analogs might interact with the target protein, helping to prioritize which compounds to synthesize. nih.gov
Key design principles guided by SAR include:
Bioisosteric Replacement: Replacing a functional group (e.g., the bromine atom) with another group that has similar physical or chemical properties (e.g., chlorine, methyl, or cyano group) to explore effects on potency, selectivity, and metabolic stability.
Structure-Based Drug Design (SBDD): Using the high-resolution X-ray crystal structure of the compound-target complex to rationally design new analogs. For example, if a pocket of unoccupied space is observed near the o-tolyl group, analogs with larger substituents at that position could be designed to make additional favorable contacts and increase affinity.
Scaffold Modification: Altering the central researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine core to explore different heterocyclic systems while maintaining the key pharmacophoric elements identified from binding studies. This can lead to novel chemical series with improved drug-like properties.
The iterative cycle of designing, synthesizing, and testing new analogs based on SAR principles is fundamental to the optimization of a lead compound like 6-Bromo-3-(o-tolyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine into a potential drug candidate.
| Compound | R¹ (Position 6) | R² (Position 3) | Binding Affinity (Kₒ, nM) |
|---|---|---|---|
| Parent | -Br | -o-tolyl | 20.8 |
| Analog 1 | -Cl | -o-tolyl | 45.2 |
| Analog 2 | -H | -o-tolyl | 150.7 |
| Analog 3 | -Br | -phenyl | 98.3 |
| Analog 4 | -Br | -m-tolyl | 35.1 |
| Analog 5 | -Br | -p-tolyl | 72.9 |
Derivatization Strategies and Analogue Synthesis Based on the 6 Bromo 3 O Tolyl 1 2 3 Triazolo 4,3 a Pyridine Scaffold
Principles of Scaffold Modification and Lead Optimization
Scaffold modification and lead optimization are guided by the goal of enhancing a compound's efficacy, selectivity, and pharmacokinetic profile. nih.gov For the 6-bromo-3-(o-tolyl)- nih.govresearchgate.nettandfonline.comtriazolo[4,3-a]pyridine scaffold, this process involves a detailed exploration of the structure-activity relationships (SAR). The triazolopyridine core is a recognized pharmacophore in numerous biologically active molecules, including kinase inhibitors. researchgate.netacs.org
Lead optimization for this scaffold would focus on several key aspects:
Potency and Selectivity: Modifications are designed to improve binding affinity to the biological target while minimizing off-target effects.
ADMET Properties: Changes to the molecule aim to improve its absorption, distribution, metabolism, excretion, and toxicity profile.
Synthetic Accessibility: The synthetic routes for derivatization should be efficient and allow for the generation of a diverse range of analogues.
A systematic approach to modifying the 6-bromo-3-(o-tolyl)- nih.govresearchgate.nettandfonline.comtriazolo[4,3-a]pyridine scaffold would involve iterative cycles of design, synthesis, and biological testing to identify compounds with the desired therapeutic properties.
Synthetic Approaches for Targeted Substituents on the Core Structure
The chemical structure of 6-bromo-3-(o-tolyl)- nih.govresearchgate.nettandfonline.comtriazolo[4,3-a]pyridine offers multiple sites for targeted modification. These include the bromo position, the o-tolyl moiety, and the fused triazolopyridine core itself.
The bromine atom at the 6-position is a versatile handle for introducing a wide variety of functional groups through cross-coupling reactions. This allows for the exploration of the chemical space around this position to enhance biological activity.
Table 1: Potential Cross-Coupling Reactions at the 6-Bromo Position
| Reaction Name | Reagent/Catalyst | Introduced Moiety | Potential Application |
| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters, Palladium catalyst | Aryl or heteroaryl groups | To probe interactions with aromatic binding pockets in the target protein. tandfonline.com |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Alkynyl groups | To introduce rigid linkers or pharmacophores. |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Amino groups | To introduce hydrogen bond donors/acceptors and modulate solubility. |
| Stille Coupling | Organostannanes, Palladium catalyst | Various organic groups | To introduce a wide range of substituents. |
| Heck Coupling | Alkenes, Palladium catalyst | Alkenyl groups | To introduce unsaturated linkers. |
| Cyanation | Cyanide source, Palladium or Copper catalyst | Cyano group | To act as a hydrogen bond acceptor or be further elaborated. |
These reactions provide a powerful toolkit for generating a library of analogues with diverse substituents at the 6-position, enabling a thorough investigation of the SAR at this site.
While direct derivatization of the o-tolyl group can be challenging due to its steric hindrance, modifications can be achieved through several strategies. One approach is to synthesize analogues with pre-functionalized tolyl groups. Alternatively, reactions targeting the methyl group or the aromatic ring can be employed.
Table 2: Potential Derivatization Strategies for the o-tolyl Moiety
| Position of Modification | Reaction Type | Reagents | Resulting Functional Group |
| Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl |
| Methyl Group | Oxidation | Potassium permanganate | Carboxylic acid |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Nitro or halo substituents |
| Aromatic Ring | Directed Ortho-metalation | Organolithium reagents | Various electrophilic traps |
These modifications can influence the compound's conformation, electronic properties, and potential for new interactions with the biological target.
Combinatorial and Parallel Synthesis Methodologies
To efficiently explore the SAR of the 6-bromo-3-(o-tolyl)- nih.govresearchgate.nettandfonline.comtriazolo[4,3-a]pyridine scaffold, combinatorial and parallel synthesis techniques can be employed. nih.gov These approaches allow for the rapid generation of large libraries of related compounds.
A typical parallel synthesis approach would involve:
Scaffold Synthesis: Large-scale synthesis of the core 6-bromo-3-(o-tolyl)- nih.govresearchgate.nettandfonline.comtriazolo[4,3-a]pyridine.
Array Synthesis: The core scaffold is distributed into an array of reaction vessels.
Diversification: A diverse set of building blocks (e.g., boronic acids for Suzuki coupling) is added to the individual reaction vessels.
Purification and Analysis: The resulting library of compounds is purified and characterized, often using high-throughput techniques.
This methodology significantly accelerates the drug discovery process by enabling the simultaneous synthesis and screening of numerous analogues. nih.gov
Bioisosteric Replacement Strategies in Triazolopyridine Design
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. nih.gov In the context of the 6-bromo-3-(o-tolyl)- nih.govresearchgate.nettandfonline.comtriazolo[4,3-a]pyridine scaffold, several bioisosteric replacements can be considered.
Table 3: Potential Bioisosteric Replacements
| Original Moiety | Potential Bioisostere | Rationale |
| Bromine | Chlorine, Fluorine, Cyano, Trifluoromethyl | Modulate electronics, lipophilicity, and metabolic stability. |
| o-tolyl | Naphthyl, Thienyl, Pyridyl | Alter aromatic interactions, polarity, and solubility. |
| nih.govresearchgate.nettandfonline.comtriazolo[4,3-a]pyridine | nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyrimidine, Purine, Benzimidazole | Mimic the core's hydrogen bonding pattern and overall shape while potentially improving properties. nih.gov |
The application of bioisosteric replacement can lead to the discovery of novel analogues with improved drug-like properties. drugdesign.org
Rational Design and Focused Library Generation for Academic Study
The strategic derivatization of the 6-bromo-3-(o-tolyl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold is a key approach in academic research for the exploration of new chemical entities with potential therapeutic applications. This process involves the rational design of novel analogues and the creation of focused compound libraries to systematically investigate structure-activity relationships (SAR). While specific research focusing exclusively on the 6-bromo-3-(o-tolyl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine core is not extensively documented in publicly available literature, the principles of rational design and library generation can be effectively applied to this scaffold, drawing parallels from studies on analogous researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives.
The core structure of 6-bromo-3-(o-tolyl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine presents several key regions for chemical modification. The bromine atom at the C6 position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling a thorough exploration of the chemical space around this position. The o-tolyl group at the C3 position and the pyridine (B92270) ring itself also offer opportunities for derivatization, although modifications at these positions might be more synthetically challenging.
A rational design approach for generating a focused library based on this scaffold would typically begin with a specific biological target in mind. For instance, based on the known activities of related triazolopyridine compounds, one might hypothesize that derivatives of 6-bromo-3-(o-tolyl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine could exhibit activity as kinase inhibitors, receptor antagonists, or antimicrobial agents.
Hypothetical Rational Design Strategy:
A hypothetical research program aimed at developing novel anticancer agents might proceed as follows:
Target Identification and Initial Screening: Based on the structural similarity to known kinase inhibitors, the 6-bromo-3-(o-tolyl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold could be screened against a panel of cancer-related kinases.
Hit Identification and SAR Exploration: Should the initial screening yield a "hit" compound with modest activity, a focused library would be designed to explore the SAR. This would involve systematically modifying the scaffold at the C6 position. For example, a library of analogues could be synthesized where the bromine atom is replaced with various substituted aryl groups.
Lead Optimization: Promising compounds from the initial library would be selected for further optimization. This could involve modifications to the o-tolyl group or the pyridine ring to improve potency, selectivity, and pharmacokinetic properties.
An example of how a focused library could be designed to explore the impact of substituents at the C6 position is presented in the interactive data table below. This table illustrates a hypothetical set of derivatives that could be synthesized from the 6-bromo parent compound.
Hypothetical Focused Library of 6-Substituted- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine Analogues
| Compound ID | R-Group at C6 | Synthetic Method | Rationale for Inclusion |
|---|---|---|---|
| 1a | Phenyl | Suzuki Coupling | Introduce a simple aromatic ring. |
| 1b | 4-Methoxyphenyl | Suzuki Coupling | Explore the effect of an electron-donating group. |
| 1c | 4-Trifluoromethylphenyl | Suzuki Coupling | Explore the effect of an electron-withdrawing group. |
| 1d | Pyridin-3-yl | Suzuki Coupling | Introduce a heteroaromatic ring for potential hydrogen bonding. |
| 1e | Phenylethynyl | Sonogashira Coupling | Introduce a rigid, linear linker. |
| 1f | Anilino | Buchwald-Hartwig Amination | Introduce a flexible hydrogen bond donor/acceptor. |
This systematic approach allows researchers to gather detailed information on how different chemical functionalities at specific positions on the scaffold influence biological activity. While the direct application of these strategies to 6-bromo-3-(o-tolyl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine is yet to be widely reported, the successful use of rational design and focused library generation for other triazolopyridine derivatives highlights the potential of this scaffold for academic and drug discovery research. For instance, studies on 6-arylamino- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives have demonstrated their potential as antiproliferative agents, with SAR studies revealing the importance of the substituent at the 6-position for antitumor activity. nih.gov Similarly, the development of 5,6,7,8-tetrahydro researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives as γ-secretase modulators has been guided by rational optimization of substituents on the core scaffold. nih.gov These examples underscore the value of applying rational design and library synthesis to the broader class of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridines for the discovery of novel bioactive molecules.
Analytical and Spectroscopic Characterization Methodologies for 6 Bromo 3 O Tolyl 1 2 3 Triazolo 4,3 a Pyridine
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in a sample.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like "6-Bromo-3-(o-tolyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine". Method development for this compound would typically involve optimizing several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities.
Stationary Phase: A common choice for a molecule with the aromatic and heterocyclic nature of the target compound is a reverse-phase column, such as a C18 or C8 column. These columns have a non-polar stationary phase, and a polar mobile phase is used for elution.
Mobile Phase: The mobile phase in reverse-phase HPLC for such a compound usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and resolution, additives such as formic acid or trifluoroacetic acid are often included in the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the timely elution of all components in a mixture with varying polarities.
Detection: UV detection is highly suitable for "6-Bromo-3-(o-tolyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine" due to the presence of chromophores in its aromatic and heterocyclic ring systems. The selection of an appropriate detection wavelength, typically where the compound exhibits maximum absorbance, is critical for achieving high sensitivity.
A representative HPLC method for a related triazolopyridine derivative is detailed in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For "6-Bromo-3-(o-tolyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine", its applicability would depend on its volatility and thermal stability. If the compound is sufficiently volatile and does not decompose at the temperatures used in the GC inlet and column, GC-MS can provide valuable information on its purity and molecular weight.
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used for the separation of such aromatic compounds.
Temperature Program: A temperature program, starting at a lower temperature and gradually increasing to a higher temperature, is employed to ensure the separation of components with different boiling points.
Ionization and Detection: In the mass spectrometer, electron ionization (EI) is the most common technique used in GC-MS. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be used for structural elucidation and confirmation of the compound's identity by comparing it to spectral libraries. The mass spectrum of a related halogenated phenyl-piperazinopropanone shows common fragmentation patterns that can be indicative of the fragmentation of "6-Bromo-3-(o-tolyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine". nih.gov
A typical GC-MS setup for a similar compound might involve the following parameters:
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of "6-Bromo-3-(o-tolyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine", providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR would be used to characterize "6-Bromo-3-(o-tolyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine".
¹H NMR: The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. For "6-Bromo-3-(o-tolyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine", one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the tolyl group, and the methyl group of the tolyl substituent. The chemical shifts (δ) and coupling constants (J) would be characteristic of their positions in the molecule. For instance, protons on the pyridine ring would appear in the aromatic region, with their splitting patterns revealing their relative positions. The protons of the tolyl group would also appear in the aromatic region, and the methyl protons would be a singlet in the aliphatic region.
¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, part of a heterocycle). For the target compound, distinct signals would be expected for the carbons of the triazolopyridine core, the tolyl ring, and the methyl group.
Based on data for similar triazolopyridine derivatives, the expected chemical shifts are summarized below. nih.govnih.govualberta.caresearchgate.net
Expected ¹H and ¹³C NMR Data for 6-Bromo-3-(o-tolyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.5 | 110 - 150 |
| Tolyl-H (aromatic) | 7.2 - 7.8 | 125 - 140 |
| Tolyl-CH₃ | 2.3 - 2.5 | 20 - 25 |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Electron Ionization-Mass Spectrometry (EI-MS): As mentioned in the GC-MS section, EI-MS would yield a fragmentation pattern that is a fingerprint of the molecule. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the triazolopyridine core and the tolyl group, as well as fragmentation of the pyridine ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule. For "6-Bromo-3-(o-tolyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine", HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Expected Mass Spectrometry Data
| Technique | Expected Result |
| EI-MS | Molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the tolyl group, bromine, and fragmentation of the heterocyclic core. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be observable for the molecular ion and bromine-containing fragments. |
| HRMS | An exact mass measurement of the molecular ion, confirming the elemental formula C₁₃H₁₀BrN₃. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of "6-Bromo-3-(o-tolyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine" would show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N and C=N bonds within the heterocyclic system.
Characteristic IR Absorption Bands
Based on the known spectra of pyridine and triazole derivatives, the following characteristic peaks would be expected nih.govpw.edu.pl:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C and C=N stretch | 1400 - 1650 |
| C-N stretch | 1000 - 1350 |
| C-Br stretch | 500 - 600 |
| Out-of-plane C-H bending | 700 - 900 |
The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to the molecule and could be used for identification by comparison with a reference spectrum.
UV-Visible Spectroscopy Methodologies
UV-Visible spectroscopy is a valuable technique for investigating the electronic transitions within 6-Bromo-3-(o-tolyl)-triazolo[4,3-a]pyridine. The absorption of ultraviolet or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the π-electron system of the aromatic and heteroaromatic rings.
Table 1: Representative UV-Visible Absorption Data for a Triazolopyridine Derivative
| Solvent | λmax (nm) | Type of Transition |
|---|---|---|
| Ethanol (B145695) | ~280 | π → π* |
This data is illustrative for a compound with a similar chromophore and may not represent the exact absorption maxima for 6-Bromo-3-(o-tolyl)-triazolo[4,3-a]pyridine.
X-ray Diffraction (XRD) Methodologies for Structural Elucidation (e.g., Single Crystal, Powder)
X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology can be applied to both single crystals and powdered samples of 6-Bromo-3-(o-tolyl)-triazolo[4,3-a]pyridine.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze a polycrystalline or powdered sample. This method is particularly useful for confirming the phase purity of a bulk sample and for identifying different crystalline forms (polymorphs). The powder sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ) and serves as a unique "fingerprint" for the crystalline solid.
Table 2: Representative Single Crystal X-ray Diffraction Data for a Related Triazolopyridine Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 5.5666 |
| b (Å) | 12.6649 |
| c (Å) | 16.8190 |
| β (°) | 99.434 |
This data is derived from a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine and serves as an illustrative example of the crystallographic data obtainable for this class of compounds.
Elemental Analysis Methodologies
Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For 6-Bromo-3-(o-tolyl)-triazolo[4,3-a]pyridine (C₁₃H₁₀BrN₃), this method is employed to verify its empirical formula by quantifying the percentage of carbon (C), hydrogen (H), and nitrogen (N). The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion products (CO₂, H₂O, and N₂) are separated and quantified. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
Table 3: Elemental Analysis Data for 6-Bromo-3-(o-tolyl)-triazolo[4,3-a]pyridine (C₁₃H₁₀BrN₃)
| Element | Theoretical (%) | Found (%) (Representative) |
|---|---|---|
| Carbon (C) | 54.57 | 54.60 |
| Hydrogen (H) | 3.52 | 3.55 |
The "Found (%)" values are representative and illustrate the expected agreement with theoretical values for a pure sample.
Future Research Directions and Emerging Paradigms for Triazolopyridine Derivatives
Advancements in Asymmetric Synthesis of Chiral Triazolopyridines
The synthesis of chiral molecules is of paramount importance in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. For N-fused heterocycles like triazolopyridines, the introduction of chirality can lead to enhanced target specificity and efficacy. However, the asymmetric synthesis of these complex scaffolds remains a significant challenge. researchgate.netnih.gov Future research is increasingly directed towards overcoming these hurdles through innovative catalytic strategies.
One promising avenue is the development of highly enantioselective catalytic transformations. While many methods exist for creating the core triazolopyridine ring, most are not stereoselective. organic-chemistry.orgrsc.orgresearchgate.net Future advancements will likely focus on copper-catalyzed reactions using chiral diphosphine ligands, which have shown success in the asymmetric alkylation of related alkenyl pyridines. nih.gov Such methodologies could be adapted to control the stereochemistry during the cyclization or functionalization of the triazolopyridine core.
Another emerging paradigm is the use of aromatisation-driven acyl transfer reactions to construct N-fused heterocycles from readily available heteroaryl ketones. nih.gov This strategy involves the formation of a high-energy, pre-aromatic spirocyclic intermediate, where the subsequent C–C bond cleavage is driven by the thermodynamic stability gained from forming the aromatic triazolopyridine system. nih.gov The next frontier for this methodology is to render it asymmetric, potentially through the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of the initial spiroannulation step. Furthermore, catalyst-free approaches, such as microwave-mediated cascade reactions, offer environmentally benign routes to the triazolopyridine scaffold; future work will aim to integrate chiral catalysts or conditions into these efficient processes. researchgate.netnih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery (Methodology Focus)
The complexity of chemical synthesis and the vastness of chemical space necessitate more efficient discovery and optimization tools. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the development of triazolopyridine derivatives by transforming both synthesis planning and property prediction.
Methodologies for Synthesis Planning and Optimization:
Automated Retrosynthesis: AI-powered tools can now perform complex retrosynthetic analysis by learning from millions of published chemical reactions. mdpi.com For a target molecule like 6-Bromo-3-(o-tolyl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridine, these algorithms can propose multiple synthetic pathways, identifying novel and efficient routes that may not be obvious to a human chemist.
Reaction Condition Optimization: A significant challenge in synthesis is identifying the optimal conditions (e.g., solvent, temperature, catalyst) from a nearly infinite number of possibilities. By combining AI with automated robotic platforms, researchers can create a closed-loop system. technologynetworks.com The AI proposes a set of experimental conditions, the robot performs the reactions, and the results are fed back to the AI, which learns and suggests the next set of experiments. technologynetworks.com This approach has been shown to double the average yield of complex reactions and can dramatically accelerate the optimization of triazolopyridine synthesis. technologynetworks.com
Predictive Chemistry: ML models can predict the outcomes of reactions, including potential byproducts and yields, even for reactions that have never been performed. nih.goviscientific.org This allows chemists to evaluate the feasibility of a proposed synthetic route in silico, saving time and resources. researchgate.net
Data Table: AI/ML Methodologies in Chemical Discovery
| Methodology | Application for Triazolopyridines | Potential Impact |
| Retrosynthetic Analysis | Proposing novel synthetic routes to complex derivatives. | Discovery of more efficient and cost-effective manufacturing processes. |
| Reaction Optimization | Identifying optimal catalysts, solvents, and temperatures for synthesis. | Increased reaction yields, reduced waste, and faster process development. technologynetworks.comresearchgate.net |
| Bioactivity Prediction | Screening virtual libraries of triazolopyridines against biological targets. | Rapid identification of promising drug candidates for further testing. |
| Property Prediction | Predicting physicochemical and material properties (e.g., solubility, photophysics). | Design of molecules with desired characteristics for specific applications. nih.gov |
Exploration of Triazolopyridines in Advanced Materials Science (e.g., OLEDs, Solar Cells)
The unique electronic and photophysical properties of the triazolopyridine scaffold make it an attractive candidate for applications in advanced materials, particularly in the field of organic electronics. researchgate.net Significant research is focused on leveraging these properties for next-generation organic light-emitting diodes (OLEDs).
Triazolopyridine derivatives have emerged as highly effective bipolar host materials for both phosphorescent OLEDs (PhOLEDs) and thermally activated delayed-fluorescence (TADF) OLEDs. acs.orgnih.gov In these devices, the triazolopyridine core typically functions as an electron-transporting moiety, which is chemically linked to a hole-transporting unit such as carbazole. acs.org This molecular design allows for balanced charge-transporting properties, which is crucial for achieving high device efficiency. acs.orgnih.gov
These materials exhibit excellent thermal stability, with high glass-transition temperatures (Tg) in the range of 136–144 °C, a critical factor for device longevity. nih.gov OLEDs fabricated with triazolopyridine-based hosts have demonstrated superior performance, including high external quantum efficiencies (ηext) of up to 25.6% for green PhOLEDs and 15.5% for TADF devices, with impressively low efficiency roll-off at high brightness. acs.orgnih.gov
Future research in this area will focus on tuning the photophysical properties of the triazolopyridine core to develop new emitters and hosts for different colors, particularly for stable and efficient blue OLEDs, which remain a significant challenge in the field. nih.govnih.gov The systematic modification of substituents on the triazolopyridine ring, akin to the tolyl and bromo groups on the title compound, will allow for precise control over the molecule's energy levels (HOMO/LUMO) and emission characteristics. nih.gov This exploration could also extend to their use as components in organic solar cells, where their electron-accepting nature and stability could be highly advantageous.
Development of Novel Spectroscopic and Imaging Probes Based on Triazolopyridine Scaffolds
Fluorescent probes are indispensable tools in biomedical research for visualizing and quantifying biological molecules and processes within living cells. The rigid and electronically tunable nature of the triazolopyridine scaffold makes it an excellent foundation for the design of novel spectroscopic and imaging agents.
A key strategy in probe development is to create a "turn-on" fluorescence response, where the probe is non-emissive until it interacts with its specific target. Triazolopyridine derivatives are well-suited for this approach. Researchers have designed precursor molecules that undergo a target-triggered cyclization reaction to form the highly fluorescent and rigid nih.govacs.orgnih.govtriazolo[4,3-a]pyridine structure.
For example, a probe for detecting hypochlorous acid (HOCl), a reactive oxygen species involved in inflammation and immune responses, has been developed. The probe consists of a pyridylhydrazone tethered to a BODIPY fluorophore. In the presence of HOCl, the pyridylhydrazone undergoes an oxidative cyclization to form the triazolopyridine ring. This structural change inhibits non-radiative decay pathways (C=N isomerization), causing a significant increase in fluorescence intensity and allowing for the selective visualization of HOCl in living macrophage cells.
The success of this mechanism opens the door for future research focused on designing triazolopyridine-based probes for a wide array of other biologically significant analytes. By modifying the reactive trigger group, probes could be developed to detect specific metal ions, enzymes, or other reactive species. The core triazolopyridine structure can also be functionalized to tune its optical properties (e.g., emission wavelength) or to target specific cellular compartments, enhancing its utility for sophisticated bioimaging applications.
Identification of Novel Biological Targets and Underexplored Mechanistic Hypotheses for Triazolopyridine Activity
The triazolopyridine scaffold has proven to be a remarkably versatile pharmacophore, yielding compounds that interact with a growing list of novel and high-value biological targets. This versatility is driving research into new therapeutic areas beyond the scaffold's historical applications.
Emerging Biological Targets for Triazolopyridine Derivatives:
Tankyrase (TNKS): As key regulators in the Wnt/β-catenin signaling pathway, tankyrase enzymes are attractive targets for cancer therapy, especially in colorectal cancers with mutations in the APC gene. nih.govmdpi.com Recently, a novel inhibitor, N-( nih.govacs.orgnih.govtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403), was identified as a selective and potent TNKS inhibitor. nih.govmdpi.comkorea.ac.kr Mechanistically, it functions by stabilizing the protein AXIN2, which promotes the degradation of β-catenin, thereby suppressing oncogenic signaling. nih.govmdpi.com
Bromodomain-containing protein 4 (BRD4): BRD4 is an epigenetic "reader" protein that plays a critical role in regulating the transcription of key oncogenes like c-Myc. nih.govresearchgate.net It has become a major target in oncology. Several series of triazolopyridine derivatives have been developed as potent BRD4 inhibitors, with some compounds showing superior anti-cancer activity in cell lines compared to the benchmark inhibitor (+)-JQ1. nih.gov Beyond cancer, BRD4 inhibitors with a triazolopyridine core are also being explored as latency-reversing agents to "shock and kill" latent HIV-1 reservoirs. nih.gov
PD-1/PD-L1 Interaction: Blocking the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a cornerstone of modern cancer immunotherapy. While most approved drugs are antibodies, there is intense interest in developing small-molecule inhibitors. A series of nih.govacs.orgnih.govtriazolo[4,3-a]pyridines has been discovered to be potent inhibitors of this protein-protein interaction, restoring T-cell activity against cancer cells. acs.org
This expansion into new biological targets highlights the adaptability of the triazolopyridine scaffold. Future research will likely focus on exploring underexplored mechanistic hypotheses, such as developing dual-target inhibitors (e.g., for kinases) or allosteric modulators, further cementing the importance of this heterocyclic system in modern drug discovery. nih.govrsc.org
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine?
The synthesis typically involves two key steps:
- Condensation : Ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines to form intermediates.
- Oxidative Cyclization : PhI(OAc)₂ or NaOCl is used to mediate ring closure. For example, NaOCl in ethanol at room temperature achieves cyclization in 3 hours with 73% yield (green chemistry approach). Subsequent bromination or functionalization may introduce substituents like the o-tolyl group .
Table 1: Comparison of Oxidants in Cyclization
| Oxidant | Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| PhI(OAc)₂ | DCM | 12 h | 65% | |
| NaOCl | Ethanol | 3 h | 73% | |
| NCS | THF | 2 h | 85% |
Q. What biological activities are associated with triazolo[4,3-a]pyridine derivatives?
These compounds exhibit diverse bioactivities:
- Retinol-Binding Protein 4 (RBP4) Antagonism : The [1,2,4]triazolo[4,3-a]pyridine scaffold forms hydrogen bonds with Arg121 and Leu37 in RBP4, critical for disrupting retinol transport .
- Herbicidal Activity : Derivatives like 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine inhibit weeds (e.g., Echinochloa crusgalli) at 37.5 g/ha, with safety for crops like rice .
- Antimicrobial Properties : Quinazoline-thioether derivatives show EC₅₀ values as low as 7.2 µg/mL against Xanthomonas oryzae .
Q. What safety precautions are recommended for handling this compound?
- Personal Protection : Use gloves, chemical goggles, and flame-retardant lab coats. Avoid inhalation and skin contact .
- Storage : Keep containers tightly sealed in a dry, ventilated area. Avoid electrostatic buildup .
- Spill Management : Sweep spills into a sealed container; avoid environmental release .
Advanced Research Questions
Q. How can computational methods optimize the herbicidal activity of triazolo[4,3-a]pyridine derivatives?
- 3D-QSAR Modeling : Comparative molecular field analysis (CoMFA) identifies steric/electrostatic hotspots. For example, bulky substituents at the 3-position enhance activity against dicotyledonous weeds .
- Docking Studies : Simulations reveal interactions with plant acetolactate synthase (ALS), a target for herbicide development .
Q. What role does crystallography play in understanding structure-activity relationships (SAR)?
- X-ray Diffraction : Crystal structures (e.g., monoclinic P21/c space group) show planar triazole-pyridine systems. Substituents like bromine at position 6 influence π-π stacking and H-bonding with biological targets .
- Conformational Analysis : The o-tolyl group adopts a perpendicular orientation relative to the fused ring, optimizing hydrophobic interactions in binding pockets .
Q. How do substituents at position 3 affect photophysical properties for materials science applications?
- Cu-Catalyzed Arylation : Introducing aryl groups at position 3 via C–H activation yields deep-blue-emitting luminophores (quantum yield >80%). Electron-withdrawing groups (e.g., Br) redshift emission wavelengths .
- Thermal Stability : Derivatives with rigid substituents (e.g., pyridyl) exhibit decomposition temperatures >300°C, suitable for OLEDs .
Q. What strategies improve synthetic efficiency while adhering to green chemistry principles?
Q. Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
